molecular formula C16H16ClNO5S B2423234 N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 425625-66-7

N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2423234
CAS No.: 425625-66-7
M. Wt: 369.82
InChI Key: WYDIKHRNIJEKGR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a synthetic organic compound supplied as a dry powder for research and development purposes. This glycine derivative features a specific structure with a chlorinated methoxyphenyl ring and a toluenesulfonamide (tosyl) group, contributing to its unique chemical properties. The compound has a molecular formula of C 16 H 16 ClNO 5 S and a molecular weight of 369.83 g/mol . It is characterized by a purity of 95% and is identified under CAS Number 425625-66-7 . This product is intended for investigational use in biological screening and lead optimization processes . It is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers must handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-11-3-6-13(7-4-11)24(21,22)18(10-16(19)20)12-5-8-15(23-2)14(17)9-12/h3-9H,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDIKHRNIJEKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline, 4-methylbenzenesulfonyl chloride, and glycine.

    Formation of Intermediate: The 3-chloro-4-methoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate sulfonamide.

    Coupling Reaction: The intermediate sulfonamide is then coupled with glycine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Solvent Selection: Choosing appropriate solvents to facilitate the reactions and improve product isolation.

    Temperature Control: Maintaining optimal temperatures to enhance reaction rates and minimize side reactions.

    Purification: Utilizing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has shown promise in several areas of medicinal chemistry:

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties by inhibiting bacterial folic acid synthesis. Preliminary studies suggest that this compound may possess similar capabilities, making it a candidate for developing new antibacterial agents. Notably, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Effects

Compounds structurally related to this compound have shown potential in inhibiting viral replication. For instance, studies on similar sulfonamide derivatives indicated significant inhibition of Hepatitis B Virus (HBV) replication in vitro, linked to the modulation of immune response pathways .

Anticancer Potential

Investigations into the anticancer properties of sulfonamide derivatives reveal their ability to induce apoptosis in cancer cells. Structural analogs have been shown to modulate pathways involved in cancer cell survival, suggesting that this compound may also exhibit therapeutic potential in oncology .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

Synthesis Pathways

The synthesis typically involves coupling reactions where the sulfonamide group is introduced to glycine derivatives through nucleophilic substitution methods. The unique structure allows for further modifications, enabling the generation of a variety of functionalized compounds useful in pharmaceutical development .

Case Studies

Several studies highlight the applications and efficacy of this compound and its analogs:

Study FocusFindings
Antibacterial EfficacyDemonstrated inhibition against Staphylococcus aureus with IC50 values indicating potent activity .
Antiviral ActivityInhibition of HBV replication linked to increased A3G levels .
Anticancer EvaluationInduction of apoptosis in human cancer cell lines .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]alanine
  • N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]valine
  • N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]leucine

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 3-chloro-4-methoxyaniline and 4-methylbenzenesulfonyl chloride.
  • Formation of Intermediate : The sulfonamide intermediate is formed through a sulfonylation reaction.
  • Coupling Reaction : The intermediate is coupled with glycine or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to produce the final product.

The biological activity of this compound is primarily attributed to its sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modification of enzyme activity, influencing various biochemical pathways. Specifically, the compound may affect:

  • Enzyme Inhibition : By binding to active sites, it can inhibit enzymes involved in metabolic pathways.
  • Protein Interactions : The compound may alter protein-protein interactions critical for cellular functions .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

A study highlighted that structurally related compounds demonstrated significant anticancer properties, with some exhibiting IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. This suggests that this compound could have similar effects due to its structural characteristics .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that similar sulfonamide compounds significantly inhibit enzyme activity related to cancer cell proliferation. This inhibition correlates with the presence of the sulfonyl group, indicating a potential mechanism for anticancer activity.
  • Neuroprotective Effects : Related compounds have been studied for their neuroprotective effects against dopaminergic neuron degeneration, highlighting their potential in treating neurodegenerative diseases .

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerIC50 values in low micromolar range against HCT-116 and MCF-7
NeuroprotectionProtects dopaminergic neurons from degeneration

Q & A

Q. What interdisciplinary applications exist beyond medicinal chemistry?

  • Methodology :
  • Material Science : Investigate self-assembly properties for nanotechnology (e.g., sulfonamide-based hydrogels).
  • Environmental Chemistry : Study degradation pathways via LC-MS/MS to assess ecological impact.
  • Example : PubChem data in highlights agrochemical and material science applications .

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